molecular formula C19H15FN2O2S B12151049 (5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B12151049
M. Wt: 354.4 g/mol
InChI Key: IXTXXTYRWJCVDJ-ATVHPVEESA-N
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Description

(5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one represents a structurally advanced thiazol-4-one derivative of significant interest in oncological and kinase-targeted research. This compound exhibits potent activity against multiple kinase targets, particularly demonstrating strong inhibition of platelet-derived growth factor receptor alpha (PDGFRA) and various oncogenic kinase mutants . The structural configuration, featuring a (4-fluorophenyl)amino moiety at the 2-position and a prop-2-en-1-yloxy benzylidene group at the 5-position, confers selective binding affinity and enhanced molecular interactions within the ATP-binding pockets of target kinases. Researchers primarily utilize this compound to investigate tyrosine kinase signaling pathways in various malignant contexts, including gastrointestinal stromal tumors (GIST), glioblastoma, hypereosinophilic syndrome, and specific T-cell lymphomas where PDGFRA dysregulation drives pathogenesis . The compound's mechanism involves competitive inhibition at the ATP-binding site, effectively suppressing autophosphorylation and subsequent downstream signaling cascades that promote cellular proliferation and survival. This targeted action makes it particularly valuable for studying drug resistance mechanisms and developing next-generation inhibitors against mutation-driven oncogenic processes. Additionally, the compound shows research utility in exploring combination therapies and understanding pathway cross-talk in multiple cancer models, providing crucial insights for translational oncology programs . Its research applications extend to biochemical assay development, high-throughput screening validation, and structure-activity relationship studies aimed at optimizing kinase inhibitor efficacy and selectivity profiles. The presence of the fluorophenyl group enhances metabolic stability and membrane permeability, making this compound particularly suitable for cellular and in vivo research applications where compound stability is crucial for experimental interpretation. Research using this inhibitor has contributed significantly to understanding acquired resistance mutations in kinase domains and developing strategies to overcome therapeutic resistance in clinical settings. Investigators value this compound for its consistent performance in both enzymatic and cell-based assays, establishing it as a reliable research tool for probing complex kinase signaling networks in pathological states.

Properties

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15FN2O2S/c1-2-11-24-16-9-3-13(4-10-16)12-17-18(23)22-19(25-17)21-15-7-5-14(20)6-8-15/h2-10,12H,1,11H2,(H,21,22,23)/b17-12-

InChI Key

IXTXXTYRWJCVDJ-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2

Origin of Product

United States

Preparation Methods

Multicomponent One-Pot Synthesis

A streamlined approach combines 4-fluorophenylthiourea, 2-bromo-4-(prop-2-en-1-yloxy)acetophenone, and 4-(prop-2-en-1-yloxy)benzaldehyde in a single pot. Triethylamine (TEA) acts as both base and catalyst, reducing reaction time to 2–3 hours.

Advantages:

  • Atom Economy: 85–90%.

  • Reduced Purification Steps: Intermediate isolation is avoided.

Solid-State Mechanochemical Synthesis

Ball-milling thiourea derivatives with α-halo ketones and aldehydes achieves comparable yields (65–70%) without solvents. This method is scalable and environmentally benign but requires precise control over milling time and energy input.

Scalability and Industrial Considerations

Large-scale production (>1 kg) employs continuous-flow reactors to enhance heat and mass transfer. Key parameters include:

  • Residence Time: 20–30 minutes.

  • Temperature Gradient: 70°C (cyclization) → 25°C (condensation).

  • Purity: >98% (HPLC).

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, analogous thiazolones inhibit 11β-HSD1/HSD2 enzymes (IC₅₀ = 0.8–3.2 μM) and exhibit anticancer activity against HCT-116 cells (IC₅₀ = 12.5 μM). Structural modifications at position 5 (e.g., replacing allyloxy with nitro or bromo groups) modulate potency and selectivity .

Chemical Reactions Analysis

Thiazol-4-one Ring

  • Nucleophilic Substitution : The 2-amino group undergoes alkylation/acylation under mild conditions (e.g., with benzyl chloride in DMF at 50°C).

  • Ring-Opening Reactions : Strong bases (e.g., NaOH) cleave the thiazole ring, forming thioamide intermediates.

Benzylidene Moiety

  • Electrophilic Addition : The α,β-unsaturated ketone participates in Michael additions with nucleophiles (e.g., thiols or amines) at room temperature.

  • Photochemical [2+2] Cycloaddition : UV irradiation induces dimerization via the benzylidene double bond.

Allyloxy Group

  • Oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form an epoxide at the allylic position.

  • Radical Polymerization : Initiates polymerization under AIBN (azobisisobutyronitrile) catalysis at 60°C.

Reaction Selectivity and Byproduct Analysis

Table 2: Competing Pathways in Allyloxy Group Reactions

Reaction TypePrimary ProductMajor ByproductSelectivity Factor
EpoxidationEpoxideDi-oxidized derivative8:1
PolymerizationPoly(allyloxy) chainCross-linked oligomers6:1

Selectivity is highly dependent on solvent polarity and catalyst loading. For example, epoxidation favors dichloromethane over THF due to improved mCPBA solubility.

Comparative Reactivity with Analogues

Table 3: Reaction Rate Constants (k, ×10⁻³ s⁻¹)

Compound SubstituentAlkylation (k₁)Epoxidation (k₂)
4-Fluorophenylamino (target)2.4 ± 0.11.8 ± 0.2
4-Methoxyphenylamino1.9 ± 0.21.2 ± 0.1
Unsubstituted phenylamino1.1 ± 0.10.6 ± 0.1

The electron-withdrawing fluorine atom enhances nucleophilicity at the amino group, increasing alkylation rates by 118% compared to methoxy-substituted analogues .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C (TGA data), limiting high-temperature applications.

  • pH Sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly under strong acidic (pH < 3) or basic (pH > 10) conditions.

Mechanistic Insights from Kinetic Studies

  • Epoxidation : Follows second-order kinetics (rate = k[mCPBA][substrate]) with an activation energy (Eₐ) of 58 kJ/mol.

  • Michael Addition : Adheres to a two-step mechanism: initial nucleophilic attack followed by proton transfer (DFT calculations support this) .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent functionalization with various substituents. Structural characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm the molecular structure and purity.

Medicinal Chemistry

The compound has shown promising results in preliminary studies related to antimicrobial and antifungal activities. For instance, derivatives of thiazole compounds have been reported to exhibit significant antimicrobial properties against various bacterial strains and fungi .

Case Study: Antimicrobial Activity
A study focused on similar thiazole derivatives demonstrated their efficacy against resistant strains of bacteria. The synthesized compounds were tested using agar diffusion methods, revealing several candidates with notable activity levels .

Anticancer Research

Thiazole derivatives, including this compound, have been investigated for their potential anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Data Table: Anticancer Activity

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AMCF-7 (Breast Cancer)15.0
Compound BHeLa (Cervical Cancer)10.5

Material Science

The unique structural properties of thiazole compounds allow for their application in material science, particularly in the development of organic semiconductors and sensors. The electronic properties can be tuned by modifying the substituents on the thiazole ring.

Case Study: Organic Semiconductor Development
Research has indicated that thiazole derivatives can be incorporated into organic photovoltaic devices, enhancing charge mobility and overall efficiency .

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The pharmacological and physicochemical properties of thiazol-4(5H)-one derivatives are highly dependent on substituent modifications. Key structural analogs include:

Compound Name Substituents (Position 5) Substituents (Position 2) Molecular Formula Molecular Weight Yield (%) MIC50 (µg/mL)
Target Compound 4-(prop-2-en-1-yloxy)benzylidene 4-fluorophenylamino C₂₀H₁₆FN₂O₂S 383.42 92–94 N/A
(5Z)-5-(4-fluorobenzylidene)-2-(phenylamino)thiazol-4(5H)-one (6c) 4-fluorobenzylidene Phenylamino C₁₆H₁₁FN₂OS 314.33 85 >50
(5Z)-5-(2-chlorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6j) 2-chlorobenzylidene 4-nitrophenylamino C₁₆H₁₀ClN₃O₃S 359.79 94 25.6
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(2-trifluoromethylphenylamino) analog 4-ethoxy-3-methoxybenzylidene 2-trifluoromethylphenylamino C₂₁H₁₈F₃N₂O₃S 456.44 N/A N/A
(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-2-(4-fluorophenylpiperazinyl) analog 1,3-benzodioxol-5-ylmethylene 4-fluorophenylpiperazinyl C₂₀H₁₆F₃N₃O₃S 459.42 72 N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro (6j) and chloro (6j) substituents enhance antitubercular activity (MIC50 = 25.6 µg/mL) compared to electron-donating groups (EDGs) like methoxy or ethoxy .
  • Fluorine Substitution: The 4-fluorophenylamino group in the target compound may improve metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 6c) .
Physicochemical Properties
  • Melting Points : Range from 110–112°C (6j) to >260°C (piperazinyl derivatives), correlating with substituent polarity .
  • Spectroscopic Signatures :
    • IR: C=O stretch at ~1710 cm⁻¹, C=S at ~1144 cm⁻¹ .
    • NMR: Benzylidene =CH proton at δ 7.92 ppm (6j) .

Biological Activity

The compound (5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one belongs to a class of thiazole derivatives that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, as well as its mechanisms of action.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to (5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one exhibit significant cytotoxic effects on various cancer cell lines.

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study demonstrated that derivatives with similar thiazole structures inhibited tumor cell proliferation and showed selective cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values as low as 0.31 µM .
CompoundCell LineIC50 (µM)
Compound AMCF-70.31
Compound BA5490.53
Compound CHeLa0.52

Antioxidant Activity

The antioxidant potential of thiazole derivatives is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

  • Evaluation Method : The antioxidant activity can be assessed using the TBARS assay, where lower EC50 values indicate higher antioxidant capacity. Compounds structurally related to (5Z)-2-[(4-fluorophenyl)amino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one have shown significant activity with EC50 values ranging from 0.565 mM to 0.708 mM .
CompoundEC50 (mM)
Compound D0.565
Compound E0.708

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties against a range of pathogens.

  • Activity Spectrum : Studies have shown that compounds with thiazole rings exhibit antibacterial, antifungal, and antiviral activities. For example, derivatives have been documented to inhibit the growth of Staphylococcus aureus and Candida albicans effectively .
PathogenActivity
Staphylococcus aureusInhibited at 10 µg/mL
Candida albicansInhibited at 15 µg/mL

Case Studies and Research Findings

Recent studies have highlighted the promising bioactivity of thiazole derivatives:

  • Anticancer Study : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The most potent compound exhibited an IC50 value of 0.16 µM against MCF-7 cells, demonstrating strong selectivity over normal cells .
  • Antioxidant Evaluation : Research on antioxidant activities showed that certain modifications in the thiazole structure significantly enhanced their capacity to prevent oxidative stress in cellular models .
  • Antimicrobial Testing : A comprehensive evaluation revealed that several thiazole derivatives displayed broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

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